5-(2-Ethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Description
5-(2-Ethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of an oxadiazole ring fused with thiophene and ethoxyphenyl groups
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-17-11-7-4-3-6-10(11)14-15-13(16-18-14)12-8-5-9-19-12/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJBMYDJYAJMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(2-Ethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and antifungal agent. Its unique structure allows it to interact with biological targets effectively.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole depends on its application:
Antimicrobial Activity: The compound likely disrupts microbial cell membranes or interferes with essential enzymes, leading to cell death.
Electronic Applications: In materials science, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
3-(2-Ethoxyphenyl)-1,2,4-oxadiazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
5-(2-Ethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole stands out due to the presence of both thiophene and oxadiazole rings, which confer unique electronic and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
